molecular formula C42H58O4 B125864 3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol CAS No. 140872-94-2

3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol

Cat. No. B125864
M. Wt: 626.9 g/mol
InChI Key: FBBLBOYXADGJGC-MXEGIGMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peltatol a belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Peltatol a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, peltatol a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, peltatol a can be found in herbs and spices. This makes peltatol a a potential biomarker for the consumption of this food product.

Scientific Research Applications

Stereoselective Synthesis

One of the key areas of research involving this compound is its stereoselective synthesis. A study demonstrated the synthesis of farnesol, a related compound, using 5-bromo-2-methylpent-2-ene as a starting material, highlighting the importance of this compound in organic synthesis and chemical engineering (Shin, 1992).

Photosensitized Oxygenation

Another significant application is in the photosensitized oxygenation of α-farnesene, leading to the production of hydroperoxides and sesquiterpenoid alcohols. This process showcases the compound's role in the generation of complex organic molecules with potential applications in various fields, including pharmaceuticals and material science (Cavill & Coggiola, 1971).

Study of Stereoisomers

The compound also plays a role in the study of stereoisomers. Research on the geometrical steroisomers of 3,7,11-trimethyldodeca-2,6,10-triene, a closely related molecule, provided insights into the geometry of Me substituted double bonds, contributing to a better understanding of molecular structures in organic chemistry (Nishino & Bowers, 1976).

Phase Equilibria in Pharmaceuticals

The compound's role in the phase equilibria of drug-water systems is crucial in pharmaceutical research. It helps in understanding solubility issues, which are major obstacles in drug formulation and development (Hassanein, Hasse, & Enders, 2011).

Biosynthesis in Plants

Research on the biosynthesis of acyclic homoterpenes in higher plants indicates the compound's role in natural plant processes, pointing to its significance in plant physiology and biochemistry (Donath & Boland, 1994).

Synthesis and Characterization in Chemistry

Studies on the synthesis and characterization of various chemical complexes illustrate the versatility of this compound in forming intricate molecular structures, which is vital in the field of material science and nanotechnology (Lindsell, Preston, & Tomb, 1992).

Dual Inhibitors in Cancer Treatment

The development of dual inhibitors combining elements from this compound shows potential in cancer treatment, indicating its role in medical research and drug development (Ling et al., 2015).

properties

CAS RN

140872-94-2

Product Name

3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol

Molecular Formula

C42H58O4

Molecular Weight

626.9 g/mol

IUPAC Name

3-[2,3-dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol

InChI

InChI=1S/C42H58O4/c1-11-41(9,23-15-21-31(7)19-13-17-29(3)4)33-25-35(39(45)37(43)27-33)36-26-34(28-38(44)40(36)46)42(10,12-2)24-16-22-32(8)20-14-18-30(5)6/h11-12,17-18,21-22,25-28,43-46H,1-2,13-16,19-20,23-24H2,3-10H3/b31-21-,32-22+

InChI Key

FBBLBOYXADGJGC-MXEGIGMXSA-N

Isomeric SMILES

CC(=CCC/C(=C/CCC(C)(C=C)C1=CC(=C(C(=C1)O)O)C2=C(C(=CC(=C2)C(C)(CC/C=C(/C)\CCC=C(C)C)C=C)O)O)/C)C

SMILES

CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C(=C1)O)O)C2=C(C(=CC(=C2)C(C)(CCC=C(C)CCC=C(C)C)C=C)O)O)C)C

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C(=C1)O)O)C2=C(C(=CC(=C2)C(C)(CCC=C(C)CCC=C(C)C)C=C)O)O)C)C

synonyms

PELTATOL A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol
Reactant of Route 2
3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol
Reactant of Route 3
3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol
Reactant of Route 4
3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol
Reactant of Route 5
3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol
Reactant of Route 6
3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol

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